2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide is a complex organic compound that belongs to the class of hydrazones It is characterized by the presence of a salicylidenehydrazine moiety attached to a phenyl ring, which is further connected to a propionamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide typically involves the condensation reaction between salicylaldehyde and hydrazine derivatives. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The resulting hydrazone is then reacted with 2,2-dimethylpropionyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazones and amines.
Substitution: Formation of substituted hydrazones with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, its hydrazone moiety can interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylidenehydrazine: A simpler hydrazone derivative with similar structural features.
2,2-Dimethylpropionamide: A related amide compound without the hydrazone moiety.
Phenylhydrazine: Another hydrazine derivative with a phenyl group.
Uniqueness
2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide is unique due to its combination of a salicylidenehydrazine moiety with a propionamide group. This unique structure imparts specific chemical and biological properties that are not observed in simpler hydrazone or amide compounds. Its ability to form coordination complexes and interact with biological targets makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H21N3O3 |
---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
4-(2,2-dimethylpropanoylamino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H21N3O3/c1-19(2,3)18(25)21-15-10-8-13(9-11-15)17(24)22-20-12-14-6-4-5-7-16(14)23/h4-12,23H,1-3H3,(H,21,25)(H,22,24)/b20-12+ |
InChI-Schlüssel |
WTNADFAMFDTRNI-UDWIEESQSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.